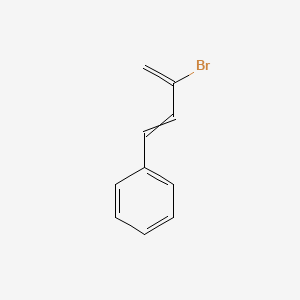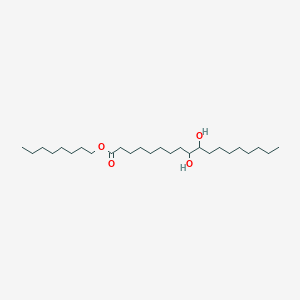
Octadecanoic acid, 9,10-dihydroxy-, octyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanoic acid, 9,10-dihydroxy-, octyl ester:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octadecanoic acid, 9,10-dihydroxy-, octyl ester typically involves the esterification of 9,10-dihydroxystearic acid with octanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. The general reaction can be represented as follows:
9,10-dihydroxystearic acid+octanolacid catalystoctadecanoic acid, 9,10-dihydroxy-, octyl ester+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors or stirred tank reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the esterification reaction. Additionally, the removal of water during the reaction can drive the equilibrium towards the formation of the ester product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl groups in octadecanoic acid, 9,10-dihydroxy-, octyl ester can undergo oxidation to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with other alcohols or acylation with acid chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Acid chlorides, alcohols, acid catalysts
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: New esters, acylated products
Wissenschaftliche Forschungsanwendungen
Chemistry: Octadecanoic acid, 9,10-dihydroxy-, octyl ester is used as a model compound in studies of esterification and hydrolysis reactions. It also serves as a precursor for the synthesis of other functionalized fatty acid derivatives.
Biology: In biological research, this compound is used to study the metabolism of fatty acid esters and their role in cellular processes. It can also be used as a substrate in enzymatic assays to investigate the activity of esterases and lipases.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable emulsions and liposomes. It can be used to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It also finds applications in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of octadecanoic acid, 9,10-dihydroxy-, octyl ester involves its interaction with cellular membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The hydroxyl groups can participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s biological activity. The molecular targets and pathways involved in its action include lipid metabolism pathways and membrane-associated proteins.
Vergleich Mit ähnlichen Verbindungen
Methyl 9,10-dihydroxystearate: Similar structure but with a methyl ester group instead of an octyl ester group.
Octyl stearate: Lacks the hydroxyl groups at the 9th and 10th positions.
9,10-Dihydroxystearic acid: The parent compound without the ester group.
Uniqueness: Octadecanoic acid, 9,10-dihydroxy-, octyl ester is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological properties. The octyl ester group enhances its hydrophobicity and potential for use in lipid-based formulations, while the hydroxyl groups provide sites for further chemical modification.
Eigenschaften
CAS-Nummer |
289660-66-8 |
|---|---|
Molekularformel |
C26H52O4 |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
octyl 9,10-dihydroxyoctadecanoate |
InChI |
InChI=1S/C26H52O4/c1-3-5-7-9-12-16-20-24(27)25(28)21-17-13-11-14-18-22-26(29)30-23-19-15-10-8-6-4-2/h24-25,27-28H,3-23H2,1-2H3 |
InChI-Schlüssel |
HHJMCYJNPMMIBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate](/img/structure/B14245611.png)
![Phenol, 3-[2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14245619.png)
![2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene](/img/structure/B14245625.png)
![Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B14245627.png)
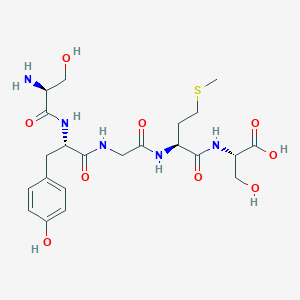
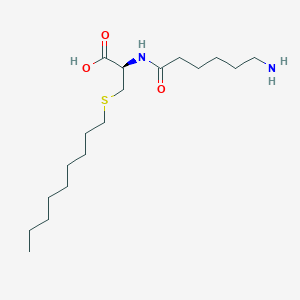
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)
![3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14245643.png)

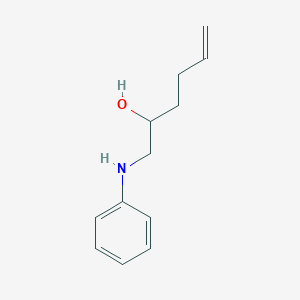

![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)
![1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride](/img/structure/B14245683.png)
